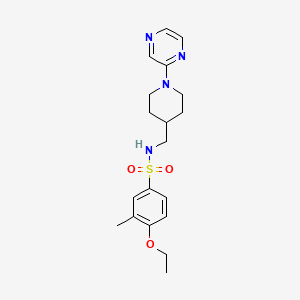

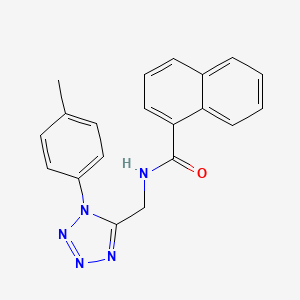

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a chemical compound with the molecular formula C20H29N3O2. It is a complex organic compound that contains a cyclohexyl group, an isobutyryl group, and a tetrahydroquinolinyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. The cyclohexyl group is a six-membered carbon ring, the isobutyryl group is a branched alkyl group, and the tetrahydroquinolinyl group is a nitrogen-containing heterocyclic group .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight of the compound is 343.471.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound is involved in the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, exploring the reactivity of related compounds towards various reagents, highlighting its potential utility in the synthesis of antimicrobial agents (Elkholy & Morsy, 2006).

- A method for the enantioselective synthesis of chiral tetrahydroisoquinolines using a chiral sulfinamidourea catalyst demonstrates the compound's relevance in asymmetric synthesis and its potential in producing biologically active compounds (Xu, Zhang, & Jacobsen, 2014).

- The effectiveness of the compound in the Biginelli-type synthesis of dihydropyrimidin-2(1H)-ones suggests its utility in the construction of complex organic molecules, offering insights into novel catalytic systems (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).

Application in Drug Discovery

- The compound's role in the development of TRPV1 antagonists indicates its significance in drug discovery, especially in the context of chronic and acute pain models. This application showcases the potential of urea derivatives in medicinal chemistry (Schmidt et al., 2011).

- Its utility in synthesizing tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives as selective antagonists of the TRPM8 channel receptor and as antiprostate cancer agents further exemplifies its importance in therapeutic applications (De Petrocellis et al., 2016).

Chemical Reactions and Mechanisms

- Investigations into the superacidic activation of quinoline and isoquinoline reveal the compound's involvement in reactions leading to tetrahydro derivatives, which are key intermediates in the synthesis of complex organic structures (Koltunov, Prakash, Rasul, & Olah, 2007).

- The synthesis of fluorescently labelled phosphoramidites incorporating similar structures demonstrates its application in developing labelled oligonucleotides for research and diagnostic purposes (Singh & Singh, 2006).

Potential for Advanced Materials

- Silver(I) complexes with quinoline-urea derivatives have been synthesized and characterized, exploring their gelator behavior in the formation of metal-organic frameworks, which could have implications in material science and nanotechnology (Braga et al., 2013).

Propiedades

IUPAC Name |

1-cyclohexyl-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-14(2)19(24)23-12-6-7-15-13-17(10-11-18(15)23)22-20(25)21-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDJAPYKDIEBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)

![N-[2-[[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2694100.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2694103.png)

![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)

![N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2694114.png)

![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)

![3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694117.png)